6-Bnz-cAMP sodium salt
Overview
Description
6-Bnz-cAMP sodium salt is a cell-permeable cAMP analog . It selectively activates cAMP-dependent protein kinase (PKA) but does not activate Epac signaling pathways . The empirical formula is C17H15N5O7PNa .
Molecular Structure Analysis
The molecular weight of 6-Bnz-cAMP sodium salt is 455.29 . The SMILES string representation of its structure is [Na+].O[C@@H]1[C@@H]2OP([O-])(=O)OC[C@H]2O[C@H]1n3cnc4c(NC(=O)c5ccccc5)ncnc34 .Physical And Chemical Properties Analysis
6-Bnz-cAMP sodium salt is a white powder that is freely soluble in water . It should be stored in a desiccated condition at -70°C .Scientific Research Applications
Bone Regeneration
6-Bnz-cAMP sodium salt has been investigated for its role in bone regenerative engineering. A study by Ifegwu et al. (2018) highlighted the effectiveness of short-term 6-Bnz-cAMP treatment in inducing osteogenesis in osteoprogenitor cells. This research suggests that 6-Bnz-cAMP can be a promising strategy for bone regeneration while reducing potential side effects associated with long-term use of small molecules (Ifegwu et al., 2018).
Cellular Mechanism Studies
Liu, Enyeart, and Enyeart (2009) conducted a study on bovine adrenal zona fasciculata (AZF) cells, demonstrating that 6-Bnz-cAMP inhibits bTREK-1 K+ channels through a protein kinase A (PKA)-independent mechanism. This research provides insights into the complex signaling mechanisms mediated by cAMP and its analogs, emphasizing the potential of 6-Bnz-cAMP in studying cellular mechanisms (Liu, Enyeart & Enyeart, 2009).
Osteoblast Differentiation and Mineralization
Research by Lo et al. (2012) explored the role of 6-Bnz-cAMP in osteoblast differentiation and mineralization. They found that this compound induces osteoblastic differentiation and matrix mineralization of osteoblast-like MC3T3-E1 cells, suggestingits potential as a novel bone-inducing growth factor for bone repair and regeneration (Lo et al., 2012).
Vascular Pharmacology
García-Morales et al. (2014) investigated the vasorelaxant effects of 6-Bnz-cAMP. Their study revealed that activation of protein kinase A (PKA) and Epac with 6-Bnz-cAMP significantly relaxes phenylephrine-induced contractions in rat aortic rings. This research adds valuable knowledge to the understanding of cAMP-induced vasorelaxation and its potential therapeutic applications in vascular pharmacology (García-Morales et al., 2014).
Cytokine Production in Microglia
Liu et al. (2011) conducted a study on the effects of 6-Bnz-cAMP on cytokine production in microglia. They found that this compound inhibits the transcription and production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while enhancing the transcription of IL-10. This study provides insight into the anti-inflammatory effects of 6-Bnz-cAMP and its potential therapeutic applications in neuroinflammation and neurodegenerative diseases (Liu et al., 2011).
properties
IUPAC Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYGSKQRPXISIB-FKVBDRBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bnz-cAMP sodium salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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